molecular formula C10H4Br2F2N2O B13706925 5-Bromo-4-(4-bromo-2,6-difluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-bromo-2,6-difluorophenyl)imidazole-2-carbaldehyde

Katalognummer: B13706925
Molekulargewicht: 365.96 g/mol
InChI-Schlüssel: KNOHMXRZOJAPSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(4-bromo-2,6-difluorophenyl)imidazole-2-carbaldehyde is a complex organic compound that features a unique imidazole ring substituted with bromine and fluorine atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions are often optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized protocols that avoid the use of expensive or hazardous reagents. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization can be employed to produce the desired imidazole derivatives efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(4-bromo-2,6-difluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(4-bromo-2,6-difluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-4-(4-bromo-2,6-difluorophenyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H4Br2F2N2O

Molekulargewicht

365.96 g/mol

IUPAC-Name

5-bromo-4-(4-bromo-2,6-difluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H4Br2F2N2O/c11-4-1-5(13)8(6(14)2-4)9-10(12)16-7(3-17)15-9/h1-3H,(H,15,16)

InChI-Schlüssel

KNOHMXRZOJAPSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C2=C(NC(=N2)C=O)Br)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.